molecular formula C14H21NO B6638401 [1-(2-Phenylpropylamino)cyclobutyl]methanol

[1-(2-Phenylpropylamino)cyclobutyl]methanol

Cat. No. B6638401
M. Wt: 219.32 g/mol
InChI Key: HIWOIBVHIHUERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Phenylpropylamino)cyclobutyl]methanol, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It was first synthesized in the 1980s and has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Mechanism of Action

[1-(2-Phenylpropylamino)cyclobutyl]methanol acts as a selective agonist of dopamine D1 receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in the levels of cyclic AMP, which in turn activates a variety of signaling pathways that regulate neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(2-Phenylpropylamino)cyclobutyl]methanol in lab experiments is its selective action on dopamine D1 receptors, which allows for the specific study of the effects of dopamine signaling on various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of [1-(2-Phenylpropylamino)cyclobutyl]methanol in scientific research, including the study of its potential therapeutic effects in the treatment of depression and schizophrenia, as well as its potential use as a neuroprotective agent in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential for off-target effects.

Synthesis Methods

The synthesis of [1-(2-Phenylpropylamino)cyclobutyl]methanol involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutan-1-ol, followed by the reaction of the latter with 2-bromo-1-phenylpropane to form [1-(2-Phenylpropyl)cyclobutyl]methanol. This compound is then converted into this compound by reacting it with hydrochloric acid and sodium nitrite.

Scientific Research Applications

[1-(2-Phenylpropylamino)cyclobutyl]methanol has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.

properties

IUPAC Name

[1-(2-phenylpropylamino)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-14(11-16)8-5-9-14/h2-4,6-7,12,15-16H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOIBVHIHUERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1(CCC1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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